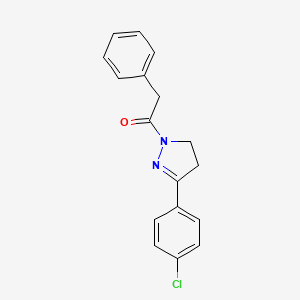
3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is synthesized using a specific method and has unique biochemical and physiological effects that make it a promising candidate for future research.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed to exert its effects by inhibiting specific enzymes or proteins involved in various biological processes. For example, in cancer cells, it has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis, or programmed cell death, by activating specific pathways. It also inhibits the growth and proliferation of cancer cells by interfering with DNA replication and cell division. In fungi and bacteria, it disrupts the cell wall and membrane, leading to cell death. In insects and plants, it interferes with specific enzymes and proteins involved in various biological processes, leading to growth inhibition and death.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole in lab experiments is its relatively simple synthesis method. It can be easily synthesized in a laboratory setting using standard equipment and reagents. Additionally, this compound has a range of potential applications, making it a versatile tool for scientific research.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, and caution should be taken when handling and using this compound. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in certain fields.
Future Directions
There are several future directions for research involving 3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole. One potential direction is to investigate its potential use as an anticancer agent in combination with other drugs. Another direction is to explore its potential use as a herbicide and insecticide in agriculture. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other fields, such as industry and materials science.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method is relatively simple, and it has unique biochemical and physiological effects that make it a versatile tool for scientific research. However, caution should be taken when handling and using this compound due to its potential toxicity, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole involves the condensation of 4-chloroacetophenone and benzaldehyde in the presence of hydrazine hydrate. The resulting product is then subjected to a cyclization reaction to form the desired compound. This method is relatively simple and can be carried out in a laboratory setting with ease.
Scientific Research Applications
3-(4-chlorophenyl)-1-(phenylacetyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anticancer, antifungal, and antimicrobial properties. It has also been investigated for its potential use as an anti-inflammatory and analgesic agent. In agriculture, this compound has been studied for its potential use as a herbicide and insecticide. In industry, it has been explored for its potential use as a polymer stabilizer.
properties
IUPAC Name |
1-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c18-15-8-6-14(7-9-15)16-10-11-20(19-16)17(21)12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBGZPNPFJBDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=C(C=C2)Cl)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)
![3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one](/img/structure/B5862893.png)
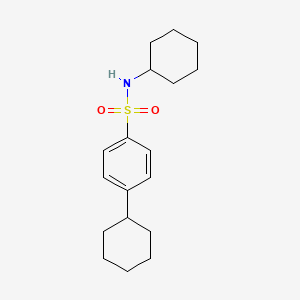
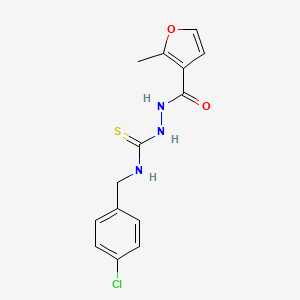
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)
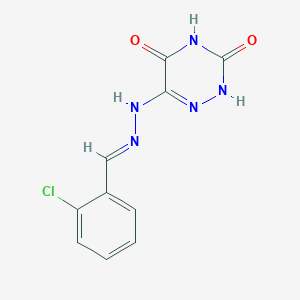
![1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadien-3-one](/img/structure/B5862919.png)
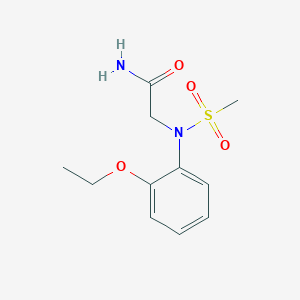
![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5862931.png)
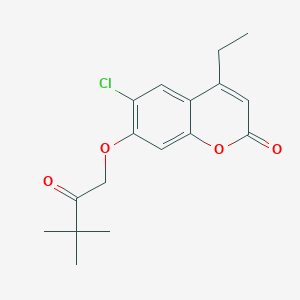
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5862941.png)

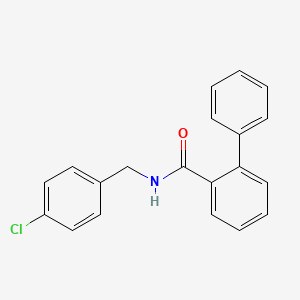
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)